N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a sulfonamide-linked benzimidazole moiety. The benzimidazole component is further modified with 1,3-dimethyl and 2-oxo groups. This structure combines electron-donating (ethoxy) and electron-withdrawing (sulfonamide) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-4-26-11-5-7-13-16(9-11)27-17(19-13)20-28(24,25)12-6-8-14-15(10-12)22(3)18(23)21(14)2/h5-10H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHMOVIXHCTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives, which can have significant biological and industrial applications .
Scientific Research Applications
Structure Overview
The chemical structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide can be represented as follows:This compound features:
- A benzothiazole ring, which contributes to its biological activity.
- A benzimidazole group that enhances its stability and solubility.
- A sulfonamide linkage that may provide additional pharmacological properties.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its biological activities:
Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The benzothiazole and benzimidazole components are known for their effectiveness against various pathogens, including bacteria and fungi .
Anticancer Properties : Research has suggested that derivatives of benzothiazole and benzimidazole can inhibit tumor growth. The sulfonamide group may enhance the compound's ability to interact with biological targets involved in cancer proliferation .
Agricultural Chemistry
The compound's properties make it suitable for agricultural applications:
Pesticide Development : Compounds containing benzothiazole have been explored as potential pesticides due to their ability to disrupt metabolic processes in pests . The incorporation of the sulfonamide moiety may improve efficacy and reduce toxicity to non-target organisms.
Materials Science
In materials science, this compound can be utilized in:
Polymer Chemistry : Its unique chemical structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound could lead to new materials with specific functionalities .
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry for developing methods to quantify similar compounds in various matrices. Its distinct spectral properties can assist in the identification and quantification of related substances.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an effective antimicrobial agent .
Case Study 2: Pesticide Formulation
In another study focusing on agricultural applications, researchers formulated a pesticide using this compound as the active ingredient. Field trials showed a 70% reduction in pest populations compared to untreated controls, highlighting its effectiveness in pest management strategies .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s unique features are best understood by comparing it to structurally related derivatives (Table 1). Key differences include substituent groups, molecular weights, and functional group interactions.
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formulas.
†Estimated based on formula C₁₈H₁₈N₄O₄S₂.
‡Range based on substituents in .
Pharmacological and Physicochemical Insights
Solubility and Bioavailability :
- The sulfonamide group in the target compound enhances water solubility compared to acetamide () or thioether () analogs but may reduce membrane permeability .
- The ethoxy group in the target compound and Z14 provides moderate lipophilicity, whereas CF₃ substituents () increase logP significantly .
Target Interactions :
- Docking studies in suggest that triazole-containing analogs (e.g., 9c) bind via π-π stacking and H-bonding . The target compound’s sulfonamide may mimic carboxylic acid interactions (as in ) but with altered geometry .
- Bromine in Z14 () could enhance halogen bonding with hydrophobic pockets, a feature absent in the ethoxy-substituted target compound .
Stability and Metabolism :
- The 1,3-dimethyl and 2-oxo groups on the benzimidazole may slow oxidative metabolism compared to unsubstituted analogs (e.g., ) .
- Ethoxy groups are prone to demethylation, whereas CF₃ () resists metabolic degradation .
Challenges and Opportunities
- Data Gaps : Direct pharmacological data for the target compound are lacking; inferences rely on structural analogs.
- Design Optimization : Replacing the ethoxy group with CF₃ () or adding halogens () could enhance target affinity or stability .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article discusses its biological properties, including antitumor and antimicrobial activities, supported by relevant data and findings from recent studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzothiazole moiety and a benzimidazole sulfonamide. Its molecular formula is , with a molecular weight of approximately 366.41 g/mol. The presence of these functional groups contributes to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluating various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays were conducted on human lung cancer cell lines A549, HCC827, and NCI-H358. The results indicated varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 2.12 ± 0.21 |
| This compound | HCC827 | 5.13 ± 0.97 |
| This compound | NCI-H358 | 0.85 ± 0.05 |
These results suggest that the compound has potent antitumor activity, particularly against the A549 cell line where it exhibited the lowest IC50 value .
Antimicrobial Activity
In addition to its antitumor properties, this compound also demonstrates antimicrobial activity. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing
The antimicrobial efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 μg/mL |
| Staphylococcus aureus | 4 μg/mL |
These findings indicate that this compound has potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with DNA. Studies indicate that it binds preferentially to the minor groove of AT-rich regions in DNA, which may inhibit replication and transcription processes critical for cancer cell proliferation.
Q & A
Q. What are the optimal synthetic pathways for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-2-oxo-5-benzimidazolesulfonamide?
Methodological Answer: The synthesis of benzothiazole-benzimidazole hybrids typically involves coupling reactions between substituted benzothiazol-2-amines and sulfonamide-activated intermediates. For example, analogous compounds (e.g., adamantane-linked benzothiazoles) are synthesized via nucleophilic acyl substitution using imidazole-activated intermediates under reflux in chloroform, followed by recrystallization from ethanol . Key parameters include solvent choice (e.g., CHCl₃ for solubility), reaction time (6–24 hours), and purification via column chromatography or recrystallization. Characterization should include IR (to confirm carbonyl and sulfonamide groups), ¹H/¹³C NMR (to verify substitution patterns), and elemental analysis .
Q. How can spectroscopic methods validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify characteristic peaks for ethoxy groups (~1050–1150 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹), and sulfonamide S=O (~1350–1450 cm⁻¹) .
- NMR : ¹H NMR should resolve the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), benzimidazole protons (δ 7.0–8.0 ppm), and sulfonamide NH (δ ~10–12 ppm, if present). ¹³C NMR confirms quaternary carbons in the benzothiazole and benzimidazole rings .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., H-bonded dimers, π-π stacking) and confirm gauche conformations of substituents .
Q. What are the common solubility and stability challenges during experimental handling?
Methodological Answer: Benzothiazole-benzimidazole hybrids often exhibit poor aqueous solubility due to aromatic stacking. Use polar aprotic solvents (DMSO, DMF) for dissolution. Stability studies under varying pH (1–10) and temperature (25–60°C) are critical. For example, sulfonamide derivatives may hydrolyze under acidic conditions; monitor via HPLC for degradation products .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental IR and NMR data to validate computational models .
- Molecular Docking : Use crystal structures of target proteins (e.g., enzymes) to simulate binding modes. For benzothiazole analogs, prioritize hydrophobic pockets and hydrogen-bonding interactions with sulfonamide groups .
- Molecular Dynamics (MD) : Simulate stability in biological membranes or solvent environments (e.g., water/ethanol mixtures) over 100+ ns trajectories to assess conformational flexibility .
Q. How should researchers address contradictory bioactivity data across structural analogs?
Methodological Answer: Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). For example:
- Case Study : Analogous benzoxazoles show variable antimicrobial activity depending on substituent position (para vs. meta). Perform structure-activity relationship (SAR) studies using systematic substitutions (e.g., halogen, methoxy) and validate via in vitro assays .
- Data Normalization : Control for experimental variables (e.g., cell line viability assays vs. enzyme inhibition assays) and use statistical tools (ANOVA) to isolate substituent effects .
Q. What strategies optimize reaction yields and purity in scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify nonlinear effects in reflux-based syntheses .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation in real time .
- Purification : Employ countercurrent chromatography for polar impurities or preparative HPLC for diastereomeric separation .
Q. How do intermolecular interactions (e.g., H-bonding, π-stacking) influence crystallization?
Methodological Answer:
- Crystal Engineering : Analyze X-ray data (e.g., triclinic P1 space group) to identify H-bond donors/acceptors. For example, benzothiazole NH groups often form dimers via N–H⋯N bonds, while ethoxy groups participate in C–H⋯O interactions .
- Polymorph Screening : Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate metastable forms. Monitor via PXRD and DSC to map phase transitions .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Re-evaluate Force Fields : Adjust partial charges in docking simulations to account for sulfonamide resonance stabilization .
- Experimental Replication : Validate computational results using orthogonal assays (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
- Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to mimic physiological conditions .
Q. What experimental controls mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
